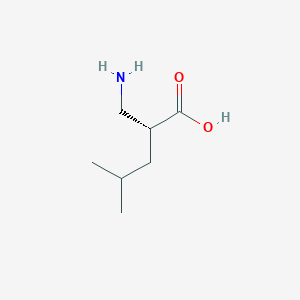
(R)-3-Amino-3-(o-tolyl)propanoic acid
Descripción general
Descripción
®-3-Amino-3-(o-tolyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a propanoic acid backbone, with an ortho-tolyl group (a benzene ring with a methyl group at the ortho position) attached to the central carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(o-tolyl)propanoic acid can be achieved through several methods, including:
Asymmetric Synthesis: This involves the use of chiral catalysts or chiral auxiliaries to induce the formation of the desired enantiomer. For example, starting from a suitable precursor like ®-2-amino-3-phenylpropanoic acid, the ortho-tolyl group can be introduced via electrophilic aromatic substitution.
Enzymatic Resolution: This method uses enzymes to selectively react with one enantiomer in a racemic mixture, leaving the desired ®-enantiomer. Enzymes such as lipases or proteases can be employed for this purpose.
Industrial Production Methods: Industrial production of ®-3-Amino-3-(o-tolyl)propanoic acid typically involves large-scale asymmetric synthesis using chiral catalysts. The reaction conditions are optimized to ensure high yield and enantiomeric purity. The process may include steps such as:
Catalytic Hydrogenation: Using chiral catalysts to hydrogenate a precursor compound.
Crystallization: To purify the product and achieve the desired enantiomeric excess.
Types of Reactions:
Oxidation: ®-3-Amino-3-(o-tolyl)propanoic acid can undergo oxidation reactions, where the amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as acyl chlorides or anhydrides for amide formation.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Amides, esters.
Aplicaciones Científicas De Investigación
®-3-Amino-3-(o-tolyl)propanoic acid has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-3-(o-tolyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ortho-tolyl group provides hydrophobic interactions, enhancing binding affinity. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, affecting cellular processes.
Comparación Con Compuestos Similares
(S)-3-Amino-3-(o-tolyl)propanoic acid: The enantiomer of the ®-form, with different spatial arrangement and potentially different biological activity.
3-Amino-3-phenylpropanoic acid: Lacks the methyl group on the benzene ring, leading to different chemical properties.
3-Amino-3-(p-tolyl)propanoic acid: Has the methyl group at the para position instead of ortho, affecting its reactivity and interactions.
Uniqueness: ®-3-Amino-3-(o-tolyl)propanoic acid is unique due to its specific chiral configuration and the presence of the ortho-tolyl group, which influences its chemical reactivity and biological interactions. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(3R)-3-amino-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGZFRGYDIRJA-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375887 | |
| Record name | (3R)-3-Amino-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752198-38-2 | |
| Record name | (3R)-3-Amino-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)







![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)



